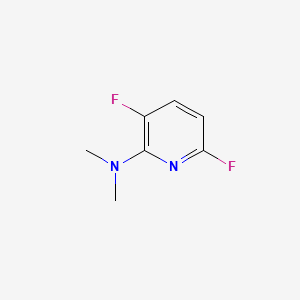
3,6-difluoro-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative This compound is characterized by the presence of two fluorine atoms at the 3rd and 6th positions of the pyridine ring, and a dimethylamino group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-difluoro-N,N-dimethylpyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of the corresponding pyridine with a fluorinating agent such as F2/N2 in the presence of a strong acid . Another approach involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting pyridine with fluorine gas .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes. These methods are optimized for high yield and purity, utilizing advanced fluorination technologies and efficient fluorinating reagents . The choice of method depends on the desired scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, which can replace the fluorine atoms in the pyridine ring.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido-substituted pyridines .
Scientific Research Applications
3,6-Difluoro-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-difluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical reactions, influencing its reactivity and binding affinity . The dimethylamino group also plays a crucial role in modulating the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoropyridine: Another fluorinated pyridine with fluorine atoms at the 2nd and 4th positions.
3,5-Difluoro-2,4,6-triazidopyridine: A highly fluorinated pyridine derivative with azido groups.
6-Fluoro-N,N-dimethylpyridin-2-amine: A similar compound with a single fluorine atom at the 6th position.
Uniqueness
3,6-Difluoro-N,N-dimethylpyridin-2-amine is unique due to the specific positioning of the fluorine atoms and the dimethylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
3,6-difluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8F2N2/c1-11(2)7-5(8)3-4-6(9)10-7/h3-4H,1-2H3 |
InChI Key |
PMQCBBQWZJMXSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
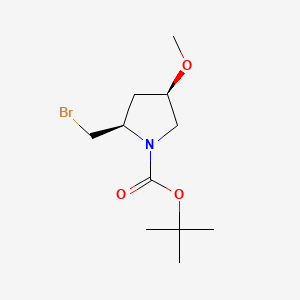
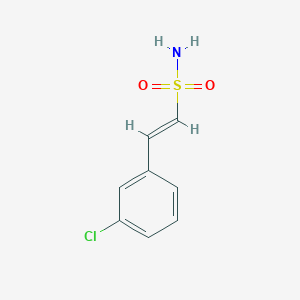
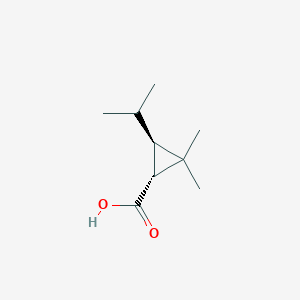

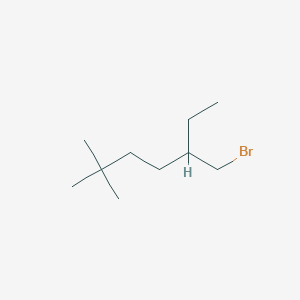
![rac-(4aR,7aR)-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid hydrochloride](/img/structure/B13486183.png)
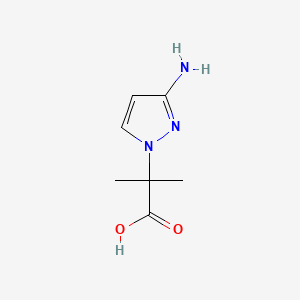

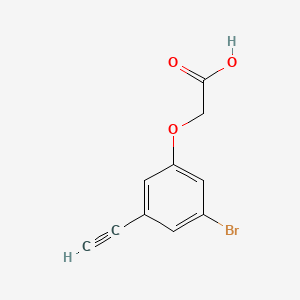
![N-ethyl-6-{[(5-fluoroquinolin-8-yl)methyl]amino}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide](/img/structure/B13486215.png)

![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
